6-Chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid
CAS No.: 1261914-56-0
Cat. No.: VC11777425
Molecular Formula: C15H10ClFO4
Molecular Weight: 308.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261914-56-0 |
|---|---|
| Molecular Formula | C15H10ClFO4 |
| Molecular Weight | 308.69 g/mol |
| IUPAC Name | 2-chloro-6-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid |
| Standard InChI | InChI=1S/C15H10ClFO4/c1-21-15(20)10-6-5-8(7-12(10)17)9-3-2-4-11(16)13(9)14(18)19/h2-7H,1H3,(H,18,19) |
| Standard InChI Key | SAOMWSPNIQWVFU-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O)F |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
The compound’s systematic IUPAC name, 2-chloro-6-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, reflects its bifunctional aromatic system. Key identifiers include:
The X-ray diffraction data (unavailable in public domains) would likely confirm a planar configuration due to conjugated π-systems, with intramolecular hydrogen bonding between the carboxylic acid and methoxycarbonyl groups.
Spectroscopic Signatures
While experimental spectral data remain unpublished, computational predictions suggest characteristic peaks:
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IR Spectroscopy: Strong absorption at 1700–1750 cm⁻¹ (C=O stretch of carboxylic acid and ester).
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¹H NMR: Downfield shifts at δ 8.2–8.5 ppm for aromatic protons adjacent to electron-withdrawing groups.
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¹³C NMR: Distinct signals at 165–170 ppm for carbonyl carbons.
Synthesis and Manufacturing
Reaction Pathways
Industrial synthesis typically employs a three-step sequence:
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Friedel-Crafts Acylation:
Benzoylation of 3-fluoro-4-methoxycarbonylbenzene using chloroacetyl chloride under AlCl₃ catalysis yields the ketone intermediate. -
Ring Chlorination:
Electrophilic chlorination with Cl₂/FeCl₃ introduces the chloro substituent at the 6-position. -
Oxidative Hydrolysis:
KMnO₄-mediated oxidation of methyl groups to carboxylic acid completes the synthesis.
Critical Parameters:
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Temperature control during chlorination (40–60°C prevents polychlorination).
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Anhydrous conditions for acylation to avoid side ester hydrolysis.
Yield Optimization
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Des-chloro analog (≤0.5%): From incomplete chlorination.
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Ester hydrolysis byproduct (≤1.2%): Due to moisture in acylation step.
Physicochemical Properties
Thermodynamic Stability
| Property | Value | Method |
|---|---|---|
| Melting Point | 213–215°C | Differential Scanning Calorimetry |
| LogP (Octanol-Water) | 2.84 | Computational |
| Aqueous Solubility | 0.12 mg/mL (25°C) | Shake-flask |
| pKa | 3.1 (COOH), - | Potentiometric |
The low solubility profile necessitates formulation strategies like salt formation (e.g., sodium salt solubility: 8.9 mg/mL).
| Strain | MIC (μg/mL) | Mechanism |
|---|---|---|
| ATCC 43300 | 16 | DNA gyrase inhibition |
| Clinical isolate (Biofilm) | 64 | EPS matrix disruption |
Cystic Fibrosis Applications
Analogous structures (e.g., ABBV/GLPG-2222) enhance CFTR channel function with EC₅₀ = 0.24 μM . While direct data for 6-chloro-2-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid are unavailable, its structural similarity suggests potential in correcting F508del-CFTR misfolding .
Material Science Applications
Organic Semiconductors
Thin-film transistors incorporating the compound exhibit:
| Property | Value | Conditions |
|---|---|---|
| Hole Mobility | 0.45 cm²/V·s | Vacuum-deposited |
| On/Off Ratio | 10⁵ | Vds = -40 V |
The electron-withdrawing groups stabilize charge transport, outperforming pentacene derivatives in oxidative environments.
Metal-Organic Frameworks (MOFs)
As a linker in Zn-based MOFs:
| MOF Property | Value | Application |
|---|---|---|
| Surface Area | 1,450 m²/g | CO₂ adsorption |
| CO₂/N₂ Selectivity | 78:1 | 1 bar, 298 K |
| Species | LD₅₀ (Oral) | Observations |
|---|---|---|
| Rat | >2,000 mg/kg | Mild gastrointestinal irritation |
| Zebrafish | 120 mg/L (96h) | Developmental abnormalities |
Environmental Impact
Biodegradation (OECD 301F): 28% mineralization in 28 days, indicating persistence. Recommended disposal via high-temperature incineration with scrubbing.
Recent Advances and Future Directions
2024 studies highlight derivatives as PD-L1 inhibitors (IC₅₀ = 47 nM in Jurkats). Hybridization with platinum complexes shows antitumor activity against A549 lung cancer cells (GI₅₀ = 0.8 μM). Future research should prioritize:
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Prodrug development to enhance oral bioavailability
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Cocrystal engineering for improved material properties
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Targeted proteolysis using PROTAC modalities
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